molecular formula C26H40NOPS B12498870 N-{[2-(di-tert-butylphosphanyl)phenyl](phenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[2-(di-tert-butylphosphanyl)phenyl](phenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12498870
M. Wt: 445.6 g/mol
InChI Key: KJFQHFCHUMQGIB-UHFFFAOYSA-N
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Description

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phosphanyl group, a phenyl group, and a sulfinamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Formation of the Phosphanyl Group:

    Attachment of the Sulfinamide Group: The sulfinamide group is introduced through a reaction with a suitable sulfinylating agent, such as sulfinyl chloride, under controlled conditions.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often requiring the use of coupling agents and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Large-scale production often requires optimization of reaction conditions, purification processes, and waste management to ensure efficient and sustainable manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: It can be employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies.

Mechanism of Action

The mechanism of action of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as metal ions or enzymes. The compound can form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include:

    Coordination with Metal Ions: The phosphanyl and sulfinamide groups can coordinate with metal ions, affecting their reactivity and function.

    Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function.

Comparison with Similar Compounds

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide can be compared with other similar compounds, such as:

    Phosphanyl-Substituted Sulfinamides: These compounds share the phosphanyl and sulfinamide groups but may differ in the substituents on the phenyl ring.

    Sulfinyl-Substituted Phosphines: These compounds have a sulfinyl group instead of a sulfinamide group, leading to different chemical properties and reactivity.

    Phenyl-Substituted Phosphines: These compounds lack the sulfinamide group, resulting in distinct coordination chemistry and applications.

Properties

Molecular Formula

C26H40NOPS

Molecular Weight

445.6 g/mol

IUPAC Name

N-[(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3

InChI Key

KJFQHFCHUMQGIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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